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Compound of Interest

Compound Name: Yoshi-864

Cat. No.: B1683515

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yoshi-864 (also known as
Improsulfan Hydrochloride, NSC 102627), an investigational alkylating agent studied in
oncology. The information presented is based on preclinical and early-phase clinical research
conducted primarily in the 1970s and 1980s.

Core Compound Information

Identifier Value

Compound Name Yoshi-864

Nonproprietary Name Improsulfan Hydrochloride
NSC Number 102627

] 1-propanol, 3,3'-iminodi-, dimethanesulfonate
Chemical Name )
(ester), hydrochloride

Drug Class Alkylating Agent

Mechanism of Action

Yoshi-864 is a bifunctional alkylating agent. Its cytotoxic effects are mediated through the
covalent attachment of alkyl groups to cellular macromolecules, primarily DNA. This process
leads to the formation of DNA adducts and interstrand cross-links, which inhibit DNA replication
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and transcription, ultimately inducing cell death. Preclinical studies have shown that Yoshi-864
causes a persistent reduction in the ability of tumor cells to synthesize DNA.[1]
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Conceptual diagram of Yoshi-864's proposed mechanism of action.

Preclinical Data

In preclinical murine models, Yoshi-864 demonstrated notable antitumor activity. A key study
compared its effects with busulfan, another methanesulfonate-containing alkylating agent.

Key Findings from Preclinical Studies:

o Superior Efficacy to Busulfan: Yoshi-864 significantly extended the survival times of mice
with L1210 leukemia or Ehrlich ascites carcinoma, whereas busulfan was ineffective in the
same models.[1]

o Persistent DNA Synthesis Inhibition: Tumor cells from mice treated with Yoshi-864 showed a
lasting reduction in their capacity for DNA synthesis. In contrast, the moderate suppression
of DNA synthesis by busulfan was largely reversed within 72 hours.[1]

Clinical Trial Data

Yoshi-864 underwent Phase | and Phase Il clinical trials to evaluate its safety, tolerability, and
preliminary efficacy in patients with various malignancies.

Phase | Study Data
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The initial Phase | trial aimed to determine the maximum tolerated dose (MTD) and the dose-

limiting toxicities (DLTs) of Yoshi-864.[2]

Table 1: Summary of Phase | Clinical Trial of Yoshi-864[2]

Parameter

Details

Patient Population

16 patients with various advanced cancers

Dose Escalation Range

0.25 mg/kg to 2.7 mg/kg

Dosing Schedule

Intravenous (1V) push daily for 5 days, with a 6-

week follow-up

Dose with First Observed Toxicity & Efficacy

1.5 mg/kg

Recommended Phase Il Dose

2.0 mg/kg

Dose-Limiting Toxicities (at 2.7 mg/kg)

Nausea and vomiting (lasting 6-12 days),
excessive somnolence (sleeping 20 hours/day),

coma (1 patient for 2 days)

Thrombocytopenia and/or leukopenia (mean

Other Toxicities nadirs on day 24 and 29, respectively, with
recovery in 1-3 weeks), decrease in hemoglobin
- Clinical remissions in 2 patients with Chronic
) o Myelocytic Leukemia (CML)- Responses in 2
Antitumor Activity

patients with squamous cell carcinoma and 1

with an unknown primary tumor

Phase Il Study Data

A subsequent Phase Il study further evaluated the efficacy of Yoshi-864 in a larger cohort of

patients with solid tumors.[3]

Table 2: Summary of Phase Il Clinical Trial of Yoshi-864 in Solid Tumors[3]
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Parameter Details

) ) 208 evaluable patients with advanced solid
Patient Population
tumors

) ) 2 mg/kg/day by IV push for 5 days, repeated
Dosing Regimen
every 6 weeks

Overall Response Rate 11%

Chronic Myelocytic Leukemia, lymphomas,

Tumor Types with Significant Responses carcinoma of the ovary, and carcinoma of the
bladder
Toxicity Profile Minimal toxicity at the 2 mg/kg dose

The study suggested that Yoshi-864 may not
) exhibit cross-resistance with other alkylating
Key Conclusion ] o
agents and, due to its low toxicity, could be

considered for combination therapies.

Another Phase Il study focused specifically on epithelial ovarian carcinoma.[4]

Experimental Protocols

Detailed experimental protocols from the original publications are limited. The following
represents a summary of the methodologies described.

Phase | Clinical Trial Protocol

The Phase | study utilized a dose-escalation design to establish the safety profile of Yoshi-864.
Protocol Summary:

o Patient Selection: Patients with advanced, histologically confirmed malignancies refractory to
standard therapies were enrolled.

o Treatment Administration: Yoshi-864 was administered as a rapid intravenous injection daily
for five consecutive days.
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e Dose Escalation: Cohorts of patients were treated with escalating doses of Yoshi-864,
starting at 0.25 mg/kg. Doses were increased in subsequent cohorts until dose-limiting
toxicities were observed.[2]

o Toxicity Monitoring: Patients were monitored for adverse events, with particular attention to
hematological toxicity (thrombocytopenia, leukopenia) through regular blood counts. Nadirs
and recovery times were recorded.[2]

o Efficacy Assessment: Tumor responses were evaluated in patients who received doses at or
above the level where biological effects were first noted (1.5 mg/kg).[2]
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Simplified workflow of the Phase | dose-escalation study for Yoshi-864.
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Discussion and Conclusion

Yoshi-864 demonstrated modest antitumor activity as a single agent in several tumor types,
including hematologic malignancies and certain solid tumors, with a manageable toxicity profile
at the recommended Phase Il dose.[2][3] The primary dose-limiting toxicities were
myelosuppression and, at higher doses, neurological side effects.[2]

The development of Yoshi-864 appears to have been discontinued, a common outcome for
many investigational cancer drugs from that era. This could be due to a variety of factors,
including the emergence of more effective therapies, a therapeutic window that was not
considered competitive, or strategic decisions by the sponsoring organizations. The lack of
recent research and clinical trials indicates that Yoshi-864 is not currently a focus of oncology
drug development. However, the historical data provides context for the evolution of alkylating
agents in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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